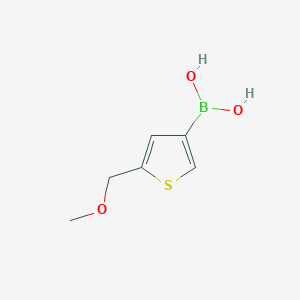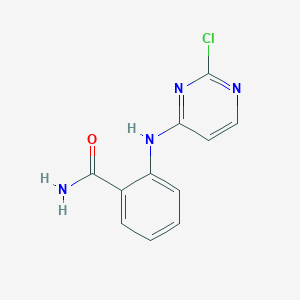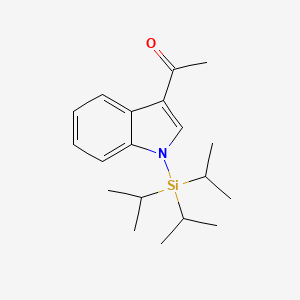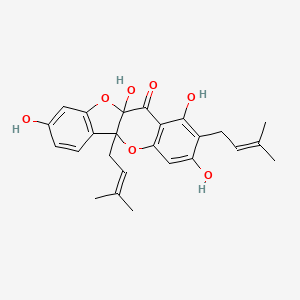
5-(Methoxymethyl)thiophen-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)thiophen-3-ylboronic acid is an organoboron compound that features a thiophene ring substituted with a methoxymethyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, making it useful in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)thiophen-3-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Methoxymethylation: The thiophene ring is first functionalized with a methoxymethyl group. This can be achieved through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Borylation: The methoxymethylated thiophene is then subjected to a borylation reaction. This is often carried out using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under inert conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Methoxymethyl)thiophen-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Thiophene derivatives with various functional groups.
科学的研究の応用
Chemistry
In organic synthesis, 5-(Methoxymethyl)thiophen-3-ylboronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
This compound can be used in the synthesis of biologically active molecules
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiophene ring is a common motif in many drugs, and the boronic acid group can interact with biological targets such as enzymes.
Industry
In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism by which 5-(Methoxymethyl)thiophen-3-ylboronic acid exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the thiophene ring can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
Thiophene-3-boronic acid: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
5-Methylthiophen-3-ylboronic acid: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
5-(Hydroxymethyl)thiophen-3-ylboronic acid: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the methoxymethyl group.
Uniqueness
5-(Methoxymethyl)thiophen-3-ylboronic acid is unique due to the presence of both a methoxymethyl group and a boronic acid group on the thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.
特性
分子式 |
C6H9BO3S |
|---|---|
分子量 |
172.01 g/mol |
IUPAC名 |
[5-(methoxymethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-10-3-6-2-5(4-11-6)7(8)9/h2,4,8-9H,3H2,1H3 |
InChIキー |
IANUDSWKFLLGLS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=C1)COC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)

![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)

![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)

![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)




